molecular formula C9H7NO2S B1305961 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid CAS No. 74772-17-1

3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid

Cat. No.: B1305961
CAS No.: 74772-17-1
M. Wt: 193.22 g/mol
InChI Key: WSCYUZJLJQNLSQ-UHFFFAOYSA-N
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Description

3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is a heterocyclic compound that combines a pyrrole ring and a thiophene ring with a carboxylic acid functional group.

Biochemical Analysis

Biochemical Properties

3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The carboxylic acid group allows it to act as a Bronsted acid, donating a proton to acceptor molecules . This property enables it to participate in acid-base reactions and form hydrogen bonds with amino acid residues in enzymes and proteins. Additionally, the heterocyclic rings provide a planar structure that can facilitate π-π interactions with aromatic amino acids, enhancing its binding affinity to certain proteins .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, it can inhibit or activate specific kinases, leading to alterations in phosphorylation states of downstream targets . This modulation can impact gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This binding is often facilitated by hydrogen bonds and π-π interactions with amino acid residues in the enzyme’s active site . Additionally, the compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response . At high doses, toxic or adverse effects may occur, including disruptions in cellular metabolism and potential cytotoxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell . The compound’s role as a Bronsted acid allows it to participate in acid-base reactions, further impacting metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s ability to form hydrogen bonds and π-π interactions with transport proteins facilitates its movement across cellular membranes .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biological effects . The compound’s interactions with specific proteins and enzymes in these compartments can further modulate its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. Another approach includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the thiophene or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the DNA-binding activity of GATA3 and other GATA family proteins, thereby affecting the differentiation of Th2 cells without impairing Th1 cell differentiation . This inhibition can lead to the suppression of Th2 cytokine expression and production.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is unique due to its specific combination of a pyrrole and thiophene ring with a carboxylic acid group. This structure allows it to participate in a variety of chemical reactions and interact with specific molecular targets, making it valuable in both research and industrial applications.

Properties

IUPAC Name

3-pyrrol-1-ylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c11-9(12)8-7(3-6-13-8)10-4-1-2-5-10/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCYUZJLJQNLSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380163
Record name 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74772-17-1
Record name 3-(1H-Pyrrol-1-yl)-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74772-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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